molecular formula C13H10ClN3O2 B2982411 4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-16-5

4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No. B2982411
CAS RN: 672925-16-5
M. Wt: 275.69
InChI Key: ZGRLYLFWNFPECD-UHFFFAOYSA-N
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Description

The compound is a derivative of phenoxybutyric herbicides, which are known for their use in agriculture. The best-known phenoxy herbicides include 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA), which is used for post-emergence control of broadleaf annual and perennial weeds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion have been synthesized .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research focuses on the synthesis of heterocyclic compounds, where the reaction of specific precursors with active methylenes leads to the formation of various heterocycles, including oxazolo[5,4-d]pyrimidines. These compounds are of interest due to their potential applications in medicinal chemistry and material science. For instance, Shibuya (1984) discusses the formation of heterocycles through reactions involving similar chemical structures, highlighting the potential for creating diverse chemical entities with unique properties (Shibuya, 1984).

Biological Activities

Another significant area of research is the evaluation of the biological activities of these compounds. Studies often investigate their antimicrobial, anticonvulsant, or anticancer properties, providing insights into their potential therapeutic applications. For example, Wang et al. (2015) synthesized and evaluated the anticonvulsant activities of novel derivatives, revealing structure-activity relationships that could inform drug design (Wang et al., 2015).

Theoretical Studies and Characterization

Research also extends to theoretical studies and characterization of these compounds, employing techniques like Density Functional Theory (DFT) calculations, X-ray diffraction (XRD), and Hirshfeld surface analysis. Such studies provide a deeper understanding of the molecular structures, electronic properties, and intermolecular interactions, which are crucial for predicting reactivity and stability. Lahmidi et al. (2019) present a comprehensive study involving synthesis, structural characterization, and antibacterial activity evaluation of a novel pyrimidine derivative, showcasing the integration of experimental and theoretical approaches to elucidate compound properties (Lahmidi et al., 2019).

properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-7-5-9(14)3-4-10(7)18-12-11-8(2)17-19-13(11)16-6-15-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRLYLFWNFPECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=NC3=C2C(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324328
Record name 4-(4-chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

CAS RN

672925-16-5
Record name 4-(4-chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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